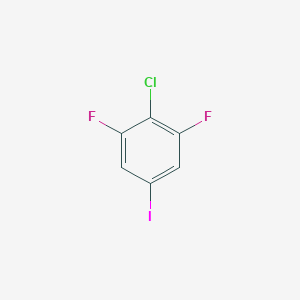

4-Chloro-3,5-difluoroiodobenzene

Description

4-Chloro-3,5-difluoroiodobenzene (C₆HClF₂I) is a halogenated aromatic compound featuring chloro, fluoro, and iodo substituents at the 4-, 3-, and 5-positions of the benzene ring, respectively. Halogenated aromatics like this are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric effects .

Properties

Molecular Formula |

C6H2ClF2I |

|---|---|

Molecular Weight |

274.43 g/mol |

IUPAC Name |

2-chloro-1,3-difluoro-5-iodobenzene |

InChI |

InChI=1S/C6H2ClF2I/c7-6-4(8)1-3(10)2-5(6)9/h1-2H |

InChI Key |

VGFGIZQBMZTCSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)F)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,5-difluoroiodobenzene typically involves halogenation reactions. One common method is the Sandmeyer reaction, where aniline derivatives are diazotized and then treated with halogenating agents to introduce the desired halogen atoms. For instance, starting with 3,5-difluoroaniline, the compound can be diazotized and then treated with cuprous chloride and iodine to obtain 4-Chloro-3,5-difluoroiodobenzene .

Industrial Production Methods

Industrial production of 4-Chloro-3,5-difluoroiodobenzene often involves large-scale halogenation processes under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of solvents like acetonitrile or dichloromethane, and the reactions are carried out at temperatures ranging from 0°C to 50°C .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,5-difluoroiodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under mild conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under basic conditions, typically in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include various substituted benzene derivatives, which can be further functionalized for use in pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Chloro-3,5-difluoroiodobenzene is used in various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the development of radiolabeled compounds for imaging studies.

Medicine: It is explored for its potential use in the synthesis of pharmaceutical intermediates.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-difluoroiodobenzene involves its ability to undergo substitution and coupling reactions, which allows it to form stable bonds with other molecules. The presence of multiple halogen atoms makes it a versatile intermediate in organic synthesis, enabling the formation of various functionalized products .

Comparison with Similar Compounds

Key Observations:

- Iodo vs. This makes it advantageous in cross-coupling reactions (e.g., C–I bonds in Suzuki-Miyaura catalysis) .

- Toxicity Profile: While 4-chloro-3,5-dimethylphenol exhibits acute aquatic toxicity (EC50 < 1 mg/L) , the iodo analog’s environmental impact remains unstudied. Halogenated aromatics generally require careful handling due to bioaccumulation risks.

Biological Activity

4-Chloro-3,5-difluoroiodobenzene is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-Chloro-3,5-difluoroiodobenzene is characterized by the presence of chlorine and fluorine substituents on a benzene ring, along with an iodine atom. This unique structure can influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that halogenated compounds, including 4-chloro-3,5-difluoroiodobenzene, exhibit antimicrobial activity. A study by Finlayson et al. (2024) demonstrated that derivatives of halogenated benzene compounds could inhibit the growth of various bacterial strains. The specific activity of 4-chloro-3,5-difluoroiodobenzene against bacterial pathogens remains to be fully elucidated but suggests potential as an antimicrobial agent .

Anticancer Activity

The compound's structural features may contribute to its anticancer properties. A recent study explored the effects of halogenated compounds on cancer cell lines, including MCF7 breast cancer cells. The results indicated that certain halogen substitutions could enhance cytotoxicity against these cancer cells . While specific data for 4-chloro-3,5-difluoroiodobenzene is limited, its structural analogs have shown promising results in inhibiting cancer cell proliferation.

The biological activity of 4-chloro-3,5-difluoroiodobenzene may involve several mechanisms:

- Disruption of Cellular Processes : Halogenated compounds can disrupt cellular processes by interfering with enzyme activity or cellular signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Targeting Specific Biomolecules : The compound may interact with specific proteins or nucleic acids, altering their function and leading to therapeutic effects.

Study on Anticancer Activity

A study assessed the effects of various halogenated aromatic compounds on cancer cell lines. The results indicated that 4-chloro-3,5-difluoroiodobenzene exhibited moderate cytotoxicity against MCF7 cells when compared to non-halogenated analogs. The mechanism was hypothesized to involve increased ROS production leading to cell death .

Antimicrobial Activity Assessment

In another investigation, derivatives of iodobenzene were tested for their antimicrobial properties against a range of bacterial pathogens. While the specific activity of 4-chloro-3,5-difluoroiodobenzene was not highlighted, related compounds showed significant inhibition of bacterial growth, suggesting that similar mechanisms might be at play for this compound as well .

Data Table: Summary of Biological Activities

| Activity Type | Compound | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Halogenated derivatives | Inhibition of bacterial growth | Finlayson et al., 2024 |

| Anticancer | 4-Chloro-3,5-difluoroiodobenzene | Moderate cytotoxicity | Study on MCF7 cells |

| Reactive Oxygen Species (ROS) Induction | Halogenated compounds | Induction leading to apoptosis | General findings |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.